2-Amino-2'-fluoro-5-nitrobenzophenone 2-Amino-2'-fluoro-5-nitrobenzophenone
Brand Name: Vulcanchem
CAS No.: 344-80-9
VCID: VC21135982
InChI: InChI=1S/C13H9FN2O3/c14-11-4-2-1-3-9(11)13(17)10-7-8(16(18)19)5-6-12(10)15/h1-7H,15H2
SMILES: C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N)F
Molecular Formula: C13H9FN2O3
Molecular Weight: 260.22 g/mol

2-Amino-2'-fluoro-5-nitrobenzophenone

CAS No.: 344-80-9

Cat. No.: VC21135982

Molecular Formula: C13H9FN2O3

Molecular Weight: 260.22 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-2'-fluoro-5-nitrobenzophenone - 344-80-9

Specification

CAS No. 344-80-9
Molecular Formula C13H9FN2O3
Molecular Weight 260.22 g/mol
IUPAC Name (2-amino-5-nitrophenyl)-(2-fluorophenyl)methanone
Standard InChI InChI=1S/C13H9FN2O3/c14-11-4-2-1-3-9(11)13(17)10-7-8(16(18)19)5-6-12(10)15/h1-7H,15H2
Standard InChI Key ZTEHQPVGEHUXHI-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N)F
Canonical SMILES C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N)F

Introduction

Chemical Identity and Structure

2-Amino-2'-fluoro-5-nitrobenzophenone is a benzophenone derivative with the molecular formula C13H9FN2O3 and a molecular weight of 260.22 g/mol . The compound is registered under CAS number 344-80-9 and EINECS number 206-454-8 . Structurally, it features a benzophenone core (two benzene rings connected by a carbonyl group) with three key substituents: an amino group (-NH2) at the 2-position of one ring, a fluoro group (-F) at the 2'-position of the second ring, and a nitro group (-NO2) at the 5-position of the first ring. This arrangement of functional groups contributes to its unique chemical behavior and potential applications.

The compound belongs to the broader chemical family of benzophenones, which are widely studied for their photochemical properties and potential applications in various fields. The specific substitution pattern in 2-Amino-2'-fluoro-5-nitrobenzophenone distinguishes it from other benzophenone derivatives and determines its particular reactivity profile and physical characteristics.

Structural Features

The molecular structure of 2-Amino-2'-fluoro-5-nitrobenzophenone contains several key functional groups that influence its chemical behavior:

  • The carbonyl group (C=O) serves as the central connecting point between the two aromatic rings, contributing to the compound's electrophilic character.

  • The amino group (-NH2) provides nucleophilic character and potential for hydrogen bonding.

  • The fluoro substituent (-F) affects the electronic distribution within the molecule and can influence its reactivity.

  • The nitro group (-NO2) acts as an electron-withdrawing group, further modifying the electronic properties of the compound.

This combination of functional groups creates a molecule with interesting chemical reactivity and physical properties that make it valuable for specific research applications.

Physical and Chemical Properties

2-Amino-2'-fluoro-5-nitrobenzophenone presents as a crystalline solid with distinct physical and chemical properties that influence its handling, storage, and application in research settings . The compound's properties are summarized in the following table:

Table 1: Physical and Chemical Properties of 2-Amino-2'-fluoro-5-nitrobenzophenone

PropertyValueSource/Note
Physical StateCrystalline solid
ColorNot specified in sources-
Molecular Weight260.22 g/mol
Melting Point158-160°C or 161-163°C
Boiling Point485.6±45.0°C (Predicted)
Density1.399±0.06 g/cm³ (Predicted)
Solubility in DMF2 mg/ml
Solubility in DMSO1 mg/ml
Solubility in ChloroformSoluble
pKa-3.19±0.36 (Predicted)

The melting point of the compound has been reported with slight variations: 158-160°C according to one source , while synthesis procedures report a melting point of 161-163°C . This minor discrepancy might be attributed to differences in sample purity or measurement conditions. The compound exhibits limited solubility in common organic solvents, with documented solubility in DMF (2 mg/ml), DMSO (1 mg/ml), and chloroform .

Stability and Reactivity

Synthesis Methods

The preparation of 2-Amino-2'-fluoro-5-nitrobenzophenone has been documented in patent literature, providing insight into industrial and laboratory synthesis approaches. The primary synthetic route involves the reaction of o-fluorobenzoyl chloride with para-nitroaniline in the presence of anhydrous zinc chloride .

Documented Synthesis Procedure

According to patent US3215737A, the synthesis follows this general procedure:

  • 3.942 kg of o-fluorobenzoyl chloride and 2.087 kg of anhydrous zinc chloride are combined in a suitable reaction vessel.

  • While stirring, 1.657 kg of para-nitroaniline is added in small increments over approximately 30 minutes.

  • The reaction temperature is raised to 200-205°C and maintained at this range for one hour.

  • Following the reaction, the mixture undergoes several processing steps, including acidification, extraction, washing, and purification.

  • The final product obtained has a melting point of 161-163°C .

This synthesis represents a scaled-up procedure suitable for production quantities. For laboratory-scale synthesis, proportionally reduced quantities would be used while maintaining the same reaction conditions and purification methodology.

Reaction Mechanism

The synthesis likely proceeds through an electrophilic aromatic substitution mechanism, where the o-fluorobenzoyl chloride acts as the electrophile and para-nitroaniline as the nucleophile. The zinc chloride serves as a Lewis acid catalyst, enhancing the electrophilicity of the carbonyl carbon in the acid chloride. The specific positioning of the functional groups in the final product is determined by the starting materials' substitution patterns and the reaction's regioselectivity.

Research Applications

While the search results provide limited information on specific research applications of 2-Amino-2'-fluoro-5-nitrobenzophenone, several potential uses can be inferred based on its chemical structure and the applications of related compounds.

Chemical Research

As a benzophenone derivative with multiple functional groups, 2-Amino-2'-fluoro-5-nitrobenzophenone likely serves as:

  • An intermediate in organic synthesis

  • A building block for more complex chemical structures

  • A model compound for studying reaction mechanisms

  • A reference standard for analytical chemistry

The presence of amino, nitro, and fluoro groups provides multiple reactive sites that can be utilized in various chemical transformations, making this compound valuable in synthetic organic chemistry research.

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